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Compound of Interest

Compound Name: Triallyl pentaerythritol

Cat. No.: B1665097 Get Quote

An In-depth Examination of the NMR and FTIR Spectral Characteristics of a Versatile

Crosslinking Agent

This technical guide provides a comprehensive overview of the spectroscopic analysis of

triallyl pentaerythritol (TAPE), a key trifunctional monomer utilized in polymer synthesis. For

researchers, scientists, and professionals in drug development, understanding the spectral

characteristics of TAPE is crucial for quality control, reaction monitoring, and structural

elucidation. This document details the theoretical and practical aspects of Nuclear Magnetic

Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as applied to TAPE,

including detailed experimental protocols and data interpretation.

Introduction to Triallyl Pentaerythritol
Triallyl pentaerythritol (CAS No: 1471-17-6) is a colorless liquid characterized by the

presence of three allyl ether functional groups and one primary hydroxyl group.[1][2] This

unique structure makes it a valuable crosslinking agent and building block in the synthesis of

polymers, coatings, and resins.[3][4] The allyl groups provide sites for polymerization and

addition reactions, while the hydroxyl group can be further functionalized.

Molecular Structure and Spectroscopic Correlation
The chemical structure of triallyl pentaerythritol is fundamental to interpreting its NMR and

FTIR spectra. The molecule's carbon backbone, derived from pentaerythritol, and the specific

functionalities of the allyl and hydroxyl groups give rise to characteristic signals.
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Figure 1: Molecular Structure of Triallyl Pentaerythritol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of triallyl
pentaerythritol. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data (Predicted)
The proton NMR spectrum of triallyl pentaerythritol is predicted to exhibit distinct signals

corresponding to the different types of protons in the molecule. The following table summarizes

the expected chemical shifts and multiplicities.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

=CH₂ (terminal vinyl) 5.20 - 5.35 Multiplet 6H

-CH= (internal vinyl) 5.85 - 6.00 Multiplet 3H

-O-CH₂-CH=CH₂

(allyl)
~4.00 Doublet 6H

-C-CH₂-O-

(pentaerythritol

backbone)

~3.50 Singlet 6H

-C-CH₂-OH

(pentaerythritol

backbone)

~3.60 Singlet 2H

-OH Variable Singlet (broad) 1H

Note: Predicted values are based on standard chemical shift ranges for similar functional

groups.

¹³C NMR Spectral Data (Predicted)
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

=CH₂ (terminal vinyl) 117 - 120

-CH= (internal vinyl) 134 - 136

-O-CH₂- (allyl) 70 - 75

-C-CH₂-O- (pentaerythritol backbone) 68 - 72

-C-CH₂-OH (pentaerythritol backbone) 60 - 65

Quaternary Carbon 45 - 50

Note: Predicted values are based on standard chemical shift ranges for similar functional

groups.

Experimental Protocol for NMR Analysis
A general methodology for the NMR analysis of triallyl pentaerythritol is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of triallyl pentaerythritol in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate

matter.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C

NMR, a proton-decoupled experiment is typically performed.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons. Assign the peaks in both spectra based on their chemical shifts, multiplicities, and

integration values.
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Figure 2: Experimental Workflow for NMR Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in triallyl
pentaerythritol based on their characteristic vibrational frequencies.

FTIR Spectral Data
The FTIR spectrum of triallyl pentaerythritol is expected to show the following characteristic

absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3600 - 3200 (broad) O-H stretch Hydroxyl (-OH)

3100 - 3000 =C-H stretch Alkene (Allyl)

3000 - 2850 C-H stretch Alkane

1650 - 1630 C=C stretch Alkene (Allyl)

1470 - 1430 C-H bend Alkane

1150 - 1050 (strong) C-O-C stretch Ether

1000 - 900 =C-H bend (out-of-plane) Alkene (Allyl)

Experimental Protocol for FTIR Analysis
Given that triallyl pentaerythritol is a viscous liquid, Attenuated Total Reflectance (ATR) is a

suitable and convenient method for FTIR analysis.
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a

background spectrum.

Sample Application: Apply a small drop of triallyl pentaerythritol directly onto the ATR

crystal.

Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹. Co-add

multiple scans to improve the signal-to-noise ratio.

Data Processing: Perform a background correction on the sample spectrum.

Analysis: Identify and assign the characteristic absorption bands to their corresponding

functional groups.

Instrument Setup Sample Analysis Data Interpretation

Clean ATR Crystal Record Background Spectrum Apply TAPE to Crystal Acquire Spectrum Background Correction Peak Identification & Assignment Functional Group Analysis

Click to download full resolution via product page

Figure 3: Experimental Workflow for ATR-FTIR Analysis.

Conclusion
The spectroscopic analysis of triallyl pentaerythritol by NMR and FTIR provides a robust

framework for its characterization. NMR spectroscopy offers detailed structural elucidation of

the carbon and proton framework, while FTIR spectroscopy allows for the rapid identification of

key functional groups. The methodologies and data presented in this guide serve as a valuable

resource for professionals engaged in the synthesis, quality control, and application of this

versatile monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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